N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzamide group
Mechanism of Action
Target of Action
Compounds with a 2-aminothiazole scaffold, which this compound possesses, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It’s known that 2-aminothiazole derivatives exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to the suppression of disease pathways.
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with 2-aminothiazole derivatives, it’s likely that the compound’s action results in significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a nucleophile.
Formation of the Benzamide Group: The benzamide group is typically introduced through an amide coupling reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzamide and thiazole rings can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiazole rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the furan or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furan-2-yl-1-((furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide
- N-furan-2-ylmethyl-4-methylbenzenesulfonamide
Uniqueness
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its furan, thiazole, and benzamide moieties. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBOMQGHDPKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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